molecular formula C9H13NO4 B15129016 Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate CAS No. 3357-55-9

Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate

Cat. No.: B15129016
CAS No.: 3357-55-9
M. Wt: 199.20 g/mol
InChI Key: FMEDHZJDWVCOSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-methyl-4-oxazolecarboxylate with ethanol in the presence of a base, such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .

Scientific Research Applications

Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and context .

Comparison with Similar Compounds

Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

3357-55-9

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO4/c1-4-12-8(11)7-9(13-5-2)14-6(3)10-7/h4-5H2,1-3H3

InChI Key

FMEDHZJDWVCOSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)OCC

Origin of Product

United States

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